

# In Vitro Metabolic Stability & Pharmacokinetic Profile

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## Compound Focus: Parsaclisib

CAS No.: 1426698-88-5

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The following table summarizes the key experimental parameters and findings from the metabolic stability study of **parsaclisib** [1]:

Parameter	Experimental Detail / Value
In Vitro System	Rat Liver Microsomes (RLMs)
RLM Concentration	0.5 mg/mL [1]
Parsaclisib Concentration	0.5 $\mu$ M [1]
Co-factor	NADPH (in PBS buffer, pH 7.4) [1]
Intrinsic Clearance (Cl <sub>int</sub> )	2.4 $\mu$ L/min/mg protein [2] [1]
In Vitro Half-life (t <sub>1/2</sub> )	571.3 minutes [2] [1]

This data indicates that **parsaclisib** exhibits **slow intrinsic clearance** and a **long half-life** in vitro, suggesting low metabolic turnover in this system [2] [1].

## Validated UPLC-MS/MS Bioanalytical Method

The same study developed and validated a specific UPLC-MS/MS method for quantifying **parsaclisib**, which was subsequently applied to the metabolic stability and pharmacokinetic studies [2] [1]. The methodology is outlined below:

Aspect	Technical Specification
Analytical Technique	Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS)
Detection Mode	Selective Reaction Monitoring (SRM) [2]
Chromatography Column	Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [2] [1]
Mobile Phase	Acetonitrile and 0.1% formic acid (Gradient elution) [2] [1]
Ion Transitions (m/z)	Parsaclisib: <b>432.92</b> → <b>150.01</b> ; IS (Pilaralisib): <b>540.93</b> → <b>455.87</b> [1]
Sample Preparation	Protein precipitation with acetonitrile (plasma:acetonitrile ratio of 1:3) [1]
Linearity Range	2 - 2000 ng/mL (in rat plasma) [1]
Precision (Intra-/Inter-day)	< 8.6% [2] [1]

## Experimental Protocol for Metabolic Stability

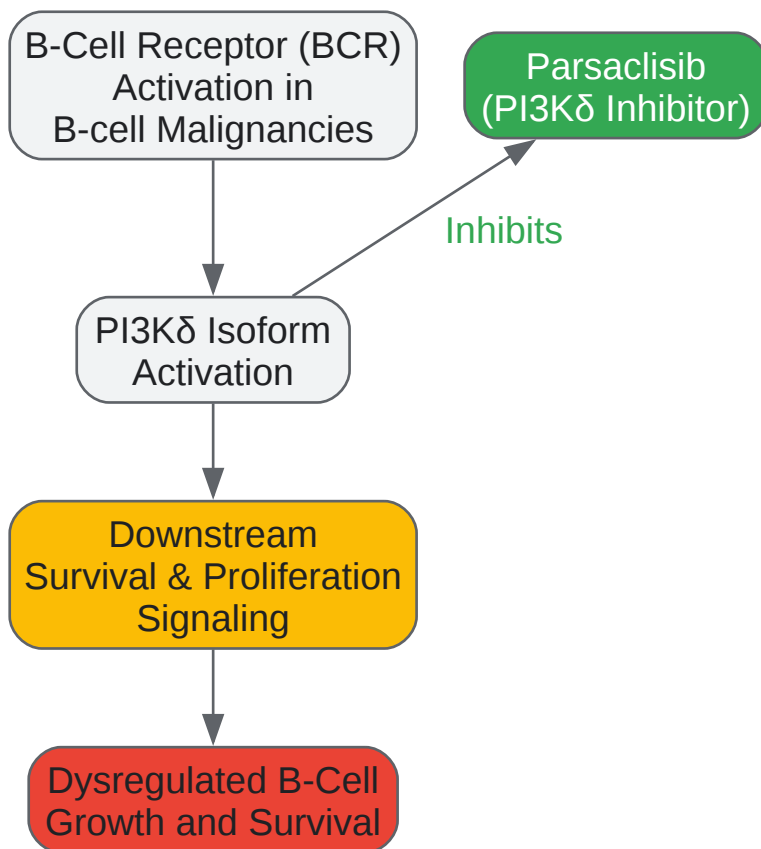
For your practical application, here is the workflow for the in vitro metabolic stability assay as described in the research [1]:

- **Incubation Mixture:** The study used a mixture containing 0.5 µM **parsaclisib** and RLMs at a concentration of 0.5 mg/mL in PBS buffer (pH 7.4). The incubations were performed in triplicate [1].
- **Reaction Initiation:** The metabolic reaction was started by introducing the essential co-factor, NADPH [1].
- **Sampling and Termination:** The reaction mixture was incubated in a water bath, and samples were taken at predetermined time points. The reaction in these samples was likely stopped, and proteins were precipitated, consistent with the sample preparation method described.

- **Sample Analysis:** The concentration of **parsaclisib** remaining at each time point was determined using the validated UPLC-MS/MS method detailed above.
- **Data Calculation:** The half-life ( $t_{1/2}$ ) and intrinsic clearance ( $Cl_{int}$ ) values were calculated from the exponential decay of the **parsaclisib** concentration over time.

## Context: Parsaclisib's Mechanism and Therapeutic Role

To frame the experimental data, it is helpful to understand the drug's target and clinical context.



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**Parsaclisib** selectively targets the PI3Kδ signaling pathway in B-cells.

- **Target:** **Parsaclisib** is a novel, potent, and highly selective next-generation oral inhibitor of the phosphatidylinositol 3-kinase  $\delta$  (PI3K $\delta$ ) isoform [2] [3].
- **Mechanism:** The PI3K $\delta$  isoform is a critical node in signaling networks that regulate B-cell growth and survival. Its aberrant activation is a key event in the malignant transformation of B cells [1] [3].

**Parsaclisib** potently inhibits this pathway.

- **Clinical Application:** It is developed for patients with **relapsed or refractory B-cell malignancies**, such as follicular lymphoma, marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) [2] [4] [5]. Its distinct chemical structure is designed to limit off-target hepatotoxicity associated with earlier generation PI3K $\delta$  inhibitors [3].

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## References

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